4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
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Overview
Description
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Sulfonyl Intermediate: The reaction begins with the sulfonylation of 3,4-dichloroaniline using chlorosulfonic acid to form 3,4-dichlorophenyl sulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride intermediate is then reacted with piperazine to form 4-(3,4-dichlorophenylsulfonyl)piperazine.
Pyrimidine Ring Formation: The final step involves the reaction of the piperazine derivative with 6-ethoxy-2-methylpyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted piperazine or pyrimidine derivatives.
Scientific Research Applications
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methylquinoline
- 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
Uniqueness
4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOTZJJJKJJDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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